2-Amino-2-(3-ethoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C10H15NO2. It is a white to pale yellow solid, and its specific properties depend on the experimental conditions. This compound is of interest in organic synthesis and may be used as a reagent or in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form 3-ethoxy-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The ethoxy group or the amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-ethoxybenzaldehyde, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol: Lacks the ethoxy group, leading to different chemical properties and reactivity.
2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-Amino-2-(3-methylphenyl)ethan-1-ol: The presence of a methyl group instead of an ethoxy group alters its steric and electronic properties.
Uniqueness
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential biological activity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-2-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9-5-3-4-8(6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3 |
InChI Key |
DGOPDFBZADJZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
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